molecular formula C15H23NO2 B034113 4-Ethoxy-3,5-dipropylbenzamide CAS No. 100243-35-4

4-Ethoxy-3,5-dipropylbenzamide

Cat. No.: B034113
CAS No.: 100243-35-4
M. Wt: 249.35 g/mol
InChI Key: UKTOQHCZCJDSOD-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dipropylbenzamide is a benzamide derivative characterized by an ethoxy group at the 4-position and propyl substituents at the 3- and 5-positions of the benzene ring. The ethoxy and propyl groups likely contribute to lipophilicity, impacting logP and bioavailability. Applications of such compounds span pharmacological research, synthetic intermediates, and fine chemical production .

Properties

CAS No.

100243-35-4

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-ethoxy-3,5-dipropylbenzamide

InChI

InChI=1S/C15H23NO2/c1-4-7-11-9-13(15(16)17)10-12(8-5-2)14(11)18-6-3/h9-10H,4-8H2,1-3H3,(H2,16,17)

InChI Key

UKTOQHCZCJDSOD-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N

Canonical SMILES

CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N

Other CAS No.

100243-35-4

Synonyms

3,5-Dipropyl-4-ethoxybenzamide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Ethoxy-3,5-dipropylbenzamide and Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Ethoxy (4), Propyl (3,5) Not reported Inferred ~335–350 Amide backbone, lipophilic groups
4-Methallyloxy-3,5-dipropylbenzamide Methallyloxy (4), Propyl (3,5) C20H27NO2 313.4 Methallyloxy group enhances steric bulk
Escaline hydrochloride Ethoxy (4), Methoxy (3,5), Ethanamine chain C13H20ClNO3 273.8 Phenethylamine derivative, psychoactive
4-Ethoxy Mescaline analog Ethoxy (4), Methoxy (3,5) C12H19NO3 225.3 β-phenethylamine structure
Pyrazolo-pyrimidinone derivative Ethoxybenzamido, propyl, methyl C17H22N4O3 330.4 Heterocyclic core, amide linkage

Key Observations :

  • Substituent Effects: The ethoxy group in this compound contrasts with methallyloxy () and methoxy () in analogs.
  • Functional Groups : Unlike phenethylamines (), the benzamide backbone lacks an amine chain, altering pharmacological targets and solubility.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility logP (Predicted) Melting Point Specific Rotation Reference
This compound Low (lipophilic) ~4.5–5.0 Not reported Not reported
4-Methallyloxy-3,5-dipropylbenzamide Moderate in organics ~5.2 Not reported
Escaline hydrochloride Water-soluble (salt form) ~1.8 Not reported
(S)-14 (spirocyclic derivative) Soluble in CH2Cl2 [α]20D = −2.2

Key Observations :

  • Lipophilicity : The propyl and ethoxy groups in this compound likely result in higher logP (~4.5–5.0) compared to Escaline (logP ~1.8), favoring membrane permeability but limiting aqueous solubility.
  • Stereochemistry : The spirocyclic analog () exhibits optical activity, suggesting chiral analogs of benzamides could be synthesized for targeted applications.

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